molecular formula C6H7BN2O5 B12510309 (6-Methoxy-5-nitropyridin-3-yl)boronic acid

(6-Methoxy-5-nitropyridin-3-yl)boronic acid

Cat. No.: B12510309
M. Wt: 197.94 g/mol
InChI Key: NQCSBFYHPDMOLF-UHFFFAOYSA-N
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Description

(6-Methoxy-5-nitropyridin-3-yl)boronic acid is a heterocyclic aromatic compound that contains both a boronic acid group and a nitro group on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-5-nitropyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, amino-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

(6-Methoxy-5-nitropyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxy-5-nitropyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The nitro group can participate in redox reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both a methoxy group and a nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical and biological applications .

Properties

Molecular Formula

C6H7BN2O5

Molecular Weight

197.94 g/mol

IUPAC Name

(6-methoxy-5-nitropyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BN2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3,10-11H,1H3

InChI Key

NQCSBFYHPDMOLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)OC)[N+](=O)[O-])(O)O

Origin of Product

United States

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